molecular formula C12H10N2O2 B2875953 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile CAS No. 695150-91-5

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

Cat. No.: B2875953
CAS No.: 695150-91-5
M. Wt: 214.224
InChI Key: USBFWFQGWQKLSS-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring attached to a phenylacetonitrile moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile involves several steps. One common method includes the reaction of 4-bromobenzyl cyanide with 2,5-dioxopyrrolidin-1-yl lithium . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using techniques like recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFWFQGWQKLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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